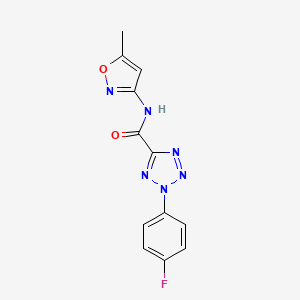![molecular formula C32H28N4O4S B2785026 4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole CAS No. 370853-47-7](/img/structure/B2785026.png)
4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzenesulfonyl group, a pyrazole ring, and a dimethoxyphenyl group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it likely involves reactions common in organic chemistry such as sulfonation, formation of pyrazole rings, and ether formation .Molecular Structure Analysis
The compound’s structure is likely planar due to the presence of the aromatic rings. The electron-donating methoxy groups and the electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the benzenesulfonyl group could react with nucleophiles, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Research has demonstrated that certain derivatives of pyrazole, including those with benzenesulfonylurea structures, exhibit potent hypoglycemic activity, indicating their potential application in antidiabetic treatments. The synthesis of these compounds aimed at exploring their biological activity as hypoglycemic agents, showcasing a scientific interest in their therapeutic potentials beyond their basic chemical properties (Soliman et al., 1981).
Antimicrobial Applications
Derivatives featuring the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-functionalized pyrazoles have shown moderate antibacterial activity against Gram-positive bacteria and antifungal activity against pathogenic fungi, highlighting their relevance in developing new antimicrobial agents (Sharma et al., 2011).
Synthesis and Structural Studies
The compound's derivatives have been part of studies focusing on their synthesis for further biological evaluation or for the exploration of their chemical properties. For example, the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from related hydrazidoyl halides showcases the chemical versatility and potential for creating structurally diverse compounds with varying biological activities (Abdelhamid et al., 1985).
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing significant in vitro anticancer activity. Some derivatives were found to inhibit VEGFR-2 effectively, indicating their potential application in cancer treatment through targeting angiogenesis (Ghorab et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agents
The synthesis of novel pyrazolopyrimidines derivatives has been reported, with some compounds displaying promising anticancer and anti-5-lipoxygenase activities. These findings suggest the utility of such derivatives in developing new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHVTNRCUNVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

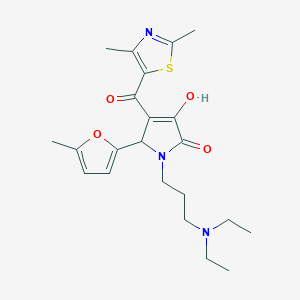
![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)
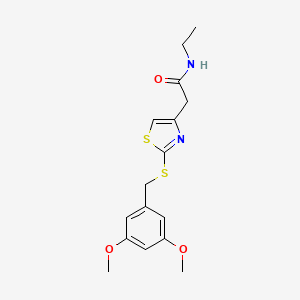
![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B2784950.png)
![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)
![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2784953.png)
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
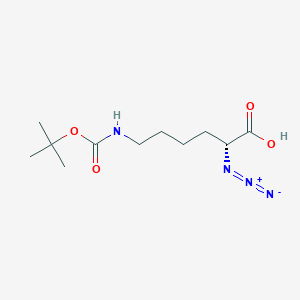
![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)
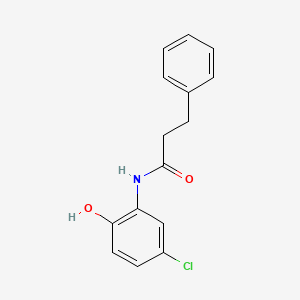
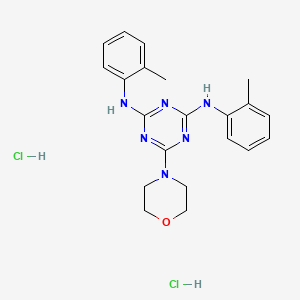
![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
